2,5-dichloro-N-(cyanomethyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(cyanomethyl)benzenesulfonamide is an organic compound with the molecular formula C8H6Cl2N2O2S. It belongs to the class of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(cyanomethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with cyanomethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(cyanomethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .
Scientific Research Applications
2,5-dichloro-N-(cyanomethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its potential effects on biological systems, including enzyme inhibition and cellular uptake.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(cyanomethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(cyanomethyl)benzenesulfonamide
- 2,5-dichloro-N-(methyl)benzenesulfonamide
- 2,5-dichloro-N-(ethyl)benzenesulfonamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties such as higher reactivity and selectivity in certain reactions. Its cyanomethyl group differentiates it from other similar compounds, providing unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C8H6Cl2N2O2S |
---|---|
Molecular Weight |
265.12 g/mol |
IUPAC Name |
2,5-dichloro-N-(cyanomethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H6Cl2N2O2S/c9-6-1-2-7(10)8(5-6)15(13,14)12-4-3-11/h1-2,5,12H,4H2 |
InChI Key |
DIXRDCKYJNMABX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC#N)Cl |
Origin of Product |
United States |
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